1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one
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Overview
Description
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The presence of both pyrimidine and imidazolidinone rings in its structure makes it a unique compound with potential biological activities .
Preparation Methods
The synthesis of 1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds to form the imidazolidinone ring . Another method includes the diamination of olefins or the intramolecular hydroamination of linear urea derivatives . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Scientific Research Applications
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives, such as:
2-Imidazolidinone: A simpler analogue with similar structural features but lacking the pyrimidine ring.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, offering different biological activities.
Imidazolidine-2-thione: Contains a sulfur atom in place of the oxygen in the imidazolidinone ring, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined pyrimidine and imidazolidinone rings, which provide a versatile scaffold for various applications .
Properties
CAS No. |
918445-43-9 |
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Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(5-amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H13N5O3/c1-16-6-5(10)7(17-2)13-8(12-6)14-4-3-11-9(14)15/h3-4,10H2,1-2H3,(H,11,15) |
InChI Key |
GXYZGMWZUPNZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N2CCNC2=O)OC)N |
Origin of Product |
United States |
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